1-Chloro-2-fluoro-5-nitro-3-propoxybenzene
Description
Significance of Substituted Aromatic Compounds in Organic Chemistry Research
Substituted aromatic compounds are foundational to the field of organic chemistry. numberanalytics.com The identity and position of substituent groups on an aromatic ring dictate the molecule's electronic properties and, consequently, its reactivity. numberanalytics.comstackexchange.com These substituents can either donate or withdraw electron density from the ring, which in turn influences the rate and regiochemistry of chemical reactions such as electrophilic and nucleophilic aromatic substitutions. numberanalytics.comlumenlearning.compressbooks.pub
Electron-withdrawing groups, like the nitro group, deactivate the ring towards electrophilic attack by decreasing its electron density. lumenlearning.com Conversely, groups that donate electrons can accelerate these reactions. lumenlearning.com This predictable influence allows chemists to strategically design and synthesize complex molecules with desired properties, making substituted aromatics essential building blocks for materials science and medicinal chemistry. numberanalytics.comnumberanalytics.com
Structural Features and Functional Group Analysis of 1-Chloro-2-fluoro-5-nitro-3-propoxybenzene
Halogen Substituents (Chloro and Fluoro): The chlorine and fluorine atoms are electronegative and exert an electron-withdrawing inductive effect.
Nitro Group (-NO₂): The nitro group is a strong electron-withdrawing group due to both induction and resonance, significantly reducing the electron density of the aromatic ring.
Propoxy Group (-OCH₂CH₂CH₃): The ether group is generally considered an activating group. The oxygen atom can donate electron density to the ring via resonance, which can counteract the inductive withdrawal effects of the other substituents to some extent.
The specific arrangement of these groups on the benzene (B151609) ring creates a unique electronic environment that dictates its chemical behavior and potential for further functionalization.
Table 1: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| CAS Number | 1881288-37-4 chemscene.com |
| Molecular Formula | C₉H₉ClFNO₃ chemscene.com |
| Molecular Weight | 233.62 g/mol chemscene.com |
| Topological Polar Surface Area (TPSA) | 52.37 Ų chemscene.com |
| LogP | 3.1761 chemscene.com |
| Hydrogen Bond Acceptors | 3 chemscene.com |
| Hydrogen Bond Donors | 0 chemscene.com |
| Rotatable Bonds | 4 chemscene.com |
Hypothesized Research Trajectories for the Chemical Compound
Based on the chemistry of related halogenated nitroaromatic compounds, several research trajectories can be hypothesized for this compound. Its polysubstituted structure makes it a valuable intermediate for synthesizing more complex target molecules.
Pharmaceutical Synthesis: Halogenated anilines, which can be derived from the reduction of halogenated nitroaromatics, are important intermediates in the production of drugs. researchgate.net This compound could serve as a precursor for novel active pharmaceutical ingredients (APIs), potentially for creating kinase inhibitors or agents targeting serotonin (B10506) transporters. mdpi.comossila.com
Agrochemical Development: The structural motifs present are found in various pesticides and herbicides. researchgate.net Research could explore its derivatization to create new agrochemicals.
Materials Science: Aromatic compounds are used in the synthesis of advanced materials like conjugated polymers. numberanalytics.com The functional groups on this molecule offer multiple reaction sites for polymerization or modification into specialty chemicals and dyes. researchgate.net
Overview of Academic Research Areas and Methodologies
The study of novel compounds like this compound typically involves a range of established academic research methodologies.
Synthetic Chemistry: A primary area of investigation would be the chemical transformation of its functional groups. A common and crucial reaction is the selective catalytic reduction (or hydrogenation) of the nitro group to form an amine (-NH₂). researchgate.netresearchgate.net This transformation is a gateway to a vast number of subsequent reactions, significantly increasing the molecular complexity and utility of the starting material. Catalysts based on palladium (Pd/C) or platinum (Pt/C) are often employed for this purpose. researchgate.net
Reaction Optimization: Research would focus on optimizing reaction conditions (e.g., catalyst choice, solvent, temperature) to achieve high yields and selectivity, particularly to avoid unwanted side reactions like dehalogenation.
Structural and Analytical Characterization: The identity and purity of the compound and its derivatives would be confirmed using a suite of analytical techniques. These include Nuclear Magnetic Resonance (NMR) spectroscopy, High-Performance Liquid Chromatography (HPLC), and Liquid Chromatography-Mass Spectrometry (LC-MS) to elucidate the molecular structure and ensure sample purity. bldpharm.com
Table 2: List of Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Halogenated anilines |
| Benzothiazole |
| Methylacetophenone |
Structure
3D Structure
Properties
IUPAC Name |
1-chloro-2-fluoro-5-nitro-3-propoxybenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClFNO3/c1-2-3-15-8-5-6(12(13)14)4-7(10)9(8)11/h4-5H,2-3H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLHDRMLELAFFCG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C(=CC(=C1)[N+](=O)[O-])Cl)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClFNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Strategies and Mechanistic Insights for 1 Chloro 2 Fluoro 5 Nitro 3 Propoxybenzene
Retrosynthetic Analysis and Proposed Precursor Molecules
A retrosynthetic analysis of 1-chloro-2-fluoro-5-nitro-3-propoxybenzene suggests that the final step in the synthesis would likely be the formation of the propoxy ether bond. This disconnection, based on the reliable Williamson ether synthesis, points to 3-chloro-2-fluoro-5-nitrophenol as the key precursor molecule. The synthesis of this highly substituted phenol is the central challenge.
Further disconnection of the functional groups on 3-chloro-2-fluoro-5-nitrophenol suggests a sequence of electrophilic aromatic substitution reactions. The nitro group can be introduced via nitration of a halogenated phenol. This leads to 2-chloro-6-fluorophenol as a plausible earlier intermediate. The synthesis of this disubstituted phenol can, in turn, be envisioned from a simpler starting material, 2-fluorophenol , through a regioselective chlorination reaction. This multi-step approach allows for a controlled introduction of the substituents, guided by their inherent directing effects in electrophilic aromatic substitution.
Approaches to Halogenation and Nitration on the Aromatic Core
The successful synthesis of the key intermediate, 3-chloro-2-fluoro-5-nitrophenol, hinges on the regioselective introduction of the chloro and nitro substituents onto a fluorinated phenol backbone. The directing effects of the existing substituents play a critical role in guiding the position of the incoming electrophiles.
A plausible synthetic route commences with the commercially available 2-fluorophenol. The introduction of a chlorine atom ortho to the hydroxyl group and meta to the fluorine atom can be achieved through electrophilic chlorination. The hydroxyl group is a strongly activating ortho-, para-director, while the fluorine atom is a deactivating ortho-, para-director. libretexts.org The strong activating effect of the hydroxyl group will dominate, directing the incoming electrophile to the positions ortho and para to it. To achieve the desired 2-chloro-6-fluorophenol, chlorination at the position ortho to the hydroxyl group is required. One patented method involves a sulfonation-chlorination-hydrolysis sequence to achieve this regioselectivity. google.com In this process, 2-fluorophenol is first sulfonated, and the resulting mixture is then chlorinated. The sulfonate group can then be removed by hydrolysis to yield the desired 2-chloro-6-fluorophenol. google.com
Table 1: Representative Conditions for the Synthesis of 2-Chloro-6-fluorophenol from 2-Fluorophenol
| Step | Reagents and Conditions | Product | Yield | Reference |
| 1. Sulfonation | 2-Fluorophenol, 98% H₂SO₄, 95-100 °C, 1 h | 2-Fluoro-6-hydroxyphenylsulfonic acid | - | google.com |
| 2. Chlorination | Trichloroisocyanuric acid, -25 to -20 °C, 8 h | 2-Chloro-6-fluoro-4-hydroxyphenylsulfonic acid | - | google.com |
| 3. Hydrolysis | Water, heat | 2-Chloro-6-fluorophenol | High | google.com |
The subsequent step is the controlled nitration of 2-chloro-6-fluorophenol to introduce a nitro group at the 5-position, yielding 3-chloro-2-fluoro-5-nitrophenol. In this reaction, the directing effects of the three existing substituents must be considered. The hydroxyl group is a powerful activating ortho-, para-director. byjus.com The chloro and fluoro groups are both deactivating ortho-, para-directors. libretexts.org
The hydroxyl group will strongly direct the incoming nitronium ion (NO₂⁺) to the positions ortho and para to it. The position para to the hydroxyl group is the C5 position. The positions ortho to the hydroxyl group are C2 and C6, which are already substituted. The chloro and fluoro groups will direct to their respective ortho and para positions. For the chloro group at C2, the ortho position is C3 and the para position is C5. For the fluoro group at C6, the ortho position is C5 and the para position is C3.
The directing effects of all three substituents converge to favor substitution at the C5 position. Furthermore, the steric hindrance from the adjacent chloro and fluoro groups at the C2 and C6 positions would disfavor nitration at the C3 and C4 positions. Therefore, nitration of 2-chloro-6-fluorophenol is expected to be highly regioselective, yielding primarily 3-chloro-2-fluoro-5-nitrophenol. The reaction is typically carried out using a nitrating mixture of nitric acid and sulfuric acid at low temperatures to control the reaction rate and prevent over-nitration. byjus.com
Table 2: Plausible Conditions for the Nitration of 2-Chloro-6-fluorophenol
| Starting Material | Reagents and Conditions | Product | Expected Outcome | Reference |
| 2-Chloro-6-fluorophenol | HNO₃, H₂SO₄, 0-10 °C | 3-Chloro-2-fluoro-5-nitrophenol | High regioselectivity and good yield | byjus.commlsu.ac.in |
Formation of the Propoxy Ether Linkage
The final step in the synthesis of this compound is the formation of the propoxy ether linkage from the key intermediate, 3-chloro-2-fluoro-5-nitrophenol.
The Williamson ether synthesis is a well-established and versatile method for the preparation of ethers. masterorganicchemistry.com The reaction involves the deprotonation of an alcohol to form an alkoxide, which then acts as a nucleophile in an Sₙ2 reaction with an alkyl halide. masterorganicchemistry.com In this specific synthesis, the phenolic proton of 3-chloro-2-fluoro-5-nitrophenol is acidic due to the electron-withdrawing effects of the nitro and halogen substituents, facilitating its deprotonation by a suitable base to form the corresponding phenoxide. This phenoxide then reacts with a propyl halide, such as 1-bromopropane or 1-iodopropane, to yield the target ether.
The mechanism proceeds via a bimolecular nucleophilic substitution (Sₙ2) pathway, where the phenoxide ion attacks the electrophilic carbon of the propyl halide, displacing the halide leaving group. masterorganicchemistry.com
To ensure a high yield of the desired ether and minimize side reactions, the reaction conditions for the Williamson ether synthesis must be carefully optimized. Key factors to consider include the choice of base, solvent, and the nature of the alkyl halide.
Base: A moderately strong base is required to deprotonate the phenol. Common bases used for this purpose include potassium carbonate (K₂CO₃), sodium hydride (NaH), and various alkoxides. fluoromart.com The choice of base can influence the reaction rate and selectivity.
Solvent: A polar aprotic solvent, such as N,N-dimethylformamide (DMF), acetone, or acetonitrile, is typically used to dissolve the reactants and facilitate the Sₙ2 reaction. fluoromart.com
Alkyl Halide: A primary alkyl halide, such as 1-bromopropane or 1-iodopropane, is preferred to minimize the competing E2 elimination reaction, which can become significant with secondary and tertiary alkyl halides. masterorganicchemistry.com
Temperature: The reaction is often carried out at an elevated temperature to increase the reaction rate, but not so high as to promote decomposition or unwanted side reactions.
Table 3: Optimized Conditions for the Williamson Ether Synthesis of this compound
| Precursor | Reagents and Conditions | Product | Expected Outcome | Reference |
| 3-Chloro-2-fluoro-5-nitrophenol | 1. K₂CO₃, DMF2. 1-Bromopropane, heat | This compound | High yield, minimal side products | masterorganicchemistry.comfluoromart.com |
Multi-Step Synthesis Methodologies and Yield Optimization
A plausible and efficient synthetic route to this compound involves a multi-step process. A key starting material for this synthesis is 1,3-dichloro-2-fluoro-5-nitrobenzene. This precursor contains the necessary chloro, fluoro, and nitro substituents on the benzene (B151609) ring. The introduction of the propoxy group can then be achieved through a nucleophilic aromatic substitution (SNAr) reaction.
The proposed synthetic pathway commences with the reaction of 1,3-dichloro-2-fluoro-5-nitrobenzene with a suitable propoxide source, such as sodium propoxide. The sodium propoxide can be prepared in situ by reacting propanol with a strong base like sodium hydride. The reaction solvent plays a crucial role in the success of SNAr reactions; polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are typically employed as they can effectively solvate the cation of the nucleophile, thereby increasing its reactivity.
The regioselectivity of the substitution is a critical consideration. In 1,3-dichloro-2-fluoro-5-nitrobenzene, the nitro group, being a strong electron-withdrawing group, activates the positions ortho and para to it for nucleophilic attack. Both chlorine atoms are situated in positions activated by the nitro group (one ortho, one para). The fluorine atom is in a meta position relative to the nitro group and is therefore less activated. Nucleophilic substitution of one of the chlorine atoms by the propoxide ion is anticipated. The selection of which chlorine is replaced can be influenced by steric and electronic factors.
Optimization of the reaction yield would involve a systematic variation of reaction parameters. This includes the reaction temperature, the concentration of the reactants, and the choice of base and solvent. A moderate temperature is generally preferred to ensure a reasonable reaction rate without promoting side reactions. An excess of the propoxide nucleophile may be used to drive the reaction to completion.
Below is an interactive data table summarizing the proposed synthetic step:
| Step | Reactant | Reagent | Solvent | Temperature (°C) | Estimated Yield (%) |
| 1 | 1,3-dichloro-2-fluoro-5-nitrobenzene | Sodium propoxide | DMF | 50-70 | 75-85 |
Investigation of Reaction Kinetics and Mechanisms (e.g., Nucleophilic Aromatic Substitution (SNAr) Pathway Considerations)
The introduction of the propoxy group onto the 1-chloro-2-fluoro-5-nitrobenzene backbone proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism. This reaction pathway is characteristic of aromatic rings that are substituted with strong electron-withdrawing groups, such as the nitro group in the target precursor. wikipedia.orgmasterorganicchemistry.com
The SNAr mechanism is a two-step process:
Nucleophilic Attack and Formation of the Meisenheimer Complex: The reaction is initiated by the attack of the nucleophile (propoxide ion) on the carbon atom bearing one of the leaving groups (a chlorine atom). youtube.com This attack is the rate-determining step of the reaction. It leads to the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. masterorganicchemistry.com The negative charge of this intermediate is delocalized over the aromatic ring and, crucially, onto the electron-withdrawing nitro group. youtube.com This delocalization significantly stabilizes the intermediate, thereby facilitating its formation.
Departure of the Leaving Group: In the second step, the aromaticity of the ring is restored by the departure of the leaving group (chloride ion). This step is typically fast.
The kinetics of the SNAr reaction are influenced by several factors:
The Nature of the Nucleophile: More nucleophilic species will react faster. The reactivity of the propoxide ion is a key factor.
The Nature of the Leaving Group: The rate of substitution can be influenced by the nature of the halogen. However, in SNAr reactions, the bond to the leaving group is not broken in the rate-determining step, so the effect is less pronounced than in SN1 or SN2 reactions. masterorganicchemistry.com
The Nature and Position of the Electron-Withdrawing Group: The presence of the strongly deactivating nitro group is essential for this reaction to proceed under mild conditions. Its ability to stabilize the negative charge of the Meisenheimer complex is paramount. wikipedia.org The ortho and para positions relative to the nitro group are significantly activated. stackexchange.com
The Solvent: Polar aprotic solvents are preferred as they enhance the reactivity of the anionic nucleophile. nih.gov
An interactive data table summarizing the key factors influencing the SNAr reaction rate is presented below:
| Factor | Influence on Reaction Rate | Rationale |
| Electron-withdrawing group (e.g., -NO₂) | Increases rate | Stabilizes the negatively charged Meisenheimer complex through resonance. wikipedia.org |
| Nucleophile strength | Increases rate | A more potent nucleophile will attack the electron-deficient ring more readily. |
| Leaving group ability | Moderate influence | The C-X bond is broken after the rate-determining step. masterorganicchemistry.com |
| Solvent polarity (aprotic) | Increases rate | Enhances the "nakedness" and reactivity of the anionic nucleophile. nih.gov |
Theoretical and Computational Chemistry Studies on 1 Chloro 2 Fluoro 5 Nitro 3 Propoxybenzene
Quantum Chemical Calculations
Optimized Molecular Geometry and Conformational Analysis
A computational study would first determine the most stable three-dimensional arrangement of the atoms in 1-chloro-2-fluoro-5-nitro-3-propoxybenzene. This involves calculating the bond lengths, bond angles, and dihedral angles that correspond to the lowest energy state of the molecule. Conformational analysis, particularly of the flexible propoxy group, would identify different spatial arrangements and their relative energies.
Electronic Structure and Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)
This analysis would focus on the distribution of electrons within the molecule. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial indicators of a molecule's ability to donate or accept electrons, respectively. The HOMO-LUMO energy gap is a key parameter for assessing chemical reactivity and kinetic stability.
Molecular Electrostatic Potential (MEP) Surface Mapping
An MEP map would visualize the electrostatic potential on the electron density surface of the molecule. This allows for the identification of electron-rich regions (potential sites for electrophilic attack) and electron-poor regions (potential sites for nucleophilic attack), providing a visual guide to the molecule's reactive behavior.
Natural Bond Orbital (NBO) Analysis for Delocalization and Hybridization
NBO analysis provides a detailed picture of the bonding within the molecule. It quantifies electron delocalization, charge transfer interactions between occupied and unoccupied orbitals, and the hybridization of atomic orbitals, offering deep insights into the nature of the chemical bonds and intramolecular interactions.
Fukui Function Analysis for Reactivity Sites
Fukui functions are used to predict the most likely sites for nucleophilic, electrophilic, and radical attacks on a molecule. This analysis provides a more quantitative measure of local reactivity than MEP maps, identifying specific atoms that are most susceptible to different types of chemical reactions.
Vibrational Frequencies and Potential Energy Distribution (PED) Analysis
A theoretical vibrational analysis would predict the infrared and Raman spectra of this compound. By calculating the vibrational frequencies and their corresponding intensities, researchers can identify the characteristic vibrational modes of the molecule. Potential Energy Distribution (PED) analysis would then be used to assign these calculated frequencies to specific types of atomic motions, such as stretching, bending, or torsional vibrations of the various functional groups.
The completion of these analyses awaits a dedicated computational investigation into the specific properties of this compound.
Chemical Shift Prediction for NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for structure elucidation in organic chemistry. Computational methods, particularly those based on quantum mechanics, have become increasingly reliable for predicting NMR chemical shifts. nih.gov Data-driven and empirical methods that utilize databases of known chemical shifts are also prominent, often employing machine learning algorithms to provide fast and accurate predictions. nih.govnih.gov
For this compound, the ¹H, ¹³C, ¹⁵N, and ¹⁹F NMR spectra would be of interest. The chemical shifts of the aromatic protons and carbons are influenced by the electronic effects of the chloro, fluoro, nitro, and propoxy substituents. The nitro group, being a strong electron-withdrawing group, would significantly deshield the nearby nuclei, shifting their resonances to higher frequencies (downfield). Conversely, the propoxy group, an electron-donating group, would cause shielding (an upfield shift). The halogens (chlorine and fluorine) exhibit both inductive electron-withdrawing effects and resonance electron-donating effects, leading to more complex influences on the chemical shifts.
Predictive models for NMR chemical shifts can be generated using various computational approaches:
Ab initio and Density Functional Theory (DFT) Methods: These quantum chemical calculations, such as the Gauge-Including Atomic Orbital (GIAO) method, can provide accurate predictions of NMR shielding tensors, which are then converted to chemical shifts. rsc.org The choice of the functional and basis set is crucial for the accuracy of these predictions.
Machine Learning and Empirical Models: With the growth of large spectral databases, machine learning models, particularly graph neural networks, have emerged as powerful tools for rapid and accurate chemical shift prediction. nih.govnih.gov These models learn the relationships between the chemical environment of a nucleus and its chemical shift from vast amounts of experimental data.
A hypothetical predicted ¹H NMR chemical shift table for this compound is presented below. The exact values would require specific computational calculations.
| Proton | Predicted Chemical Shift (ppm) |
| Aromatic-H | 7.5 - 8.5 |
| O-CH₂- | 4.0 - 4.2 |
| -CH₂- | 1.8 - 2.0 |
| -CH₃ | 1.0 - 1.2 |
Note: These are estimated ranges and the actual values would depend on the specific computational method and parameters used.
Quantitative Structure-Property Relationship (QSPR) Modeling and Molecular Descriptors
Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique used to predict the properties of chemicals based on their molecular structure. mdpi.com These models are built by finding a mathematical relationship between a set of molecular descriptors and a specific property. mdpi.com For this compound, QSPR models could be developed to predict various properties such as its reactivity, toxicity, or physical properties. scienmag.comunipi.itmdpi.comresearchgate.net
The foundation of any QSPR model is the calculation of molecular descriptors that encode structural and electronic information. nih.gov For this compound, a wide range of descriptors can be calculated:
Topological Descriptors: These are numerical values derived from the 2D representation of the molecule. They describe aspects such as the size, shape, and branching of the molecule. Examples include:
Wiener Index: Relates to the sum of distances between all pairs of atoms.
Connectivity Indices (e.g., Chi indices): Describe the degree of branching in the molecule.
Topological Polar Surface Area (TPSA): Calculated from the contributions of polar atoms, it is a good predictor of drug transport properties.
Electronic Descriptors: These descriptors are derived from the 3D electronic structure of the molecule, often calculated using quantum chemical methods. acs.org They provide insights into the distribution of electrons and the molecule's reactivity. acs.org Examples include:
Highest Occupied Molecular Orbital (HOMO) Energy: Related to the molecule's ability to donate electrons. acs.org
Lowest Unoccupied Molecular Orbital (LUMO) Energy: Related to the molecule's ability to accept electrons. acs.org
HOMO-LUMO Gap: An indicator of the molecule's chemical stability and reactivity.
Partial Atomic Charges: Describe the distribution of charge on individual atoms.
A table of hypothetical calculated descriptors for this compound is shown below.
| Descriptor Type | Descriptor Name | Hypothetical Value |
| Topological | Wiener Index | 850 |
| Topological | First-order Connectivity Index (¹χ) | 5.8 |
| Topological | Topological Polar Surface Area (TPSA) | 75.3 Ų |
| Electronic | HOMO Energy | -9.5 eV |
| Electronic | LUMO Energy | -2.1 eV |
| Electronic | HOMO-LUMO Gap | 7.4 eV |
| Electronic | Dipole Moment | 4.2 D |
Note: These values are illustrative and would need to be calculated using specific software.
Once a set of descriptors has been calculated for a series of related compounds, a predictive model can be developed using statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms like Random Forest and Support Vector Machines. scienmag.comresearchgate.netnih.gov
For predicting the chemical behavior of this compound, reactivity indices are often used. These can be derived from conceptual DFT and include:
Electronegativity (χ): The negative of the chemical potential.
Hardness (η): A measure of the resistance to charge transfer.
Softness (S): The reciprocal of hardness.
Electrophilicity Index (ω): A measure of the global electrophilic nature of a molecule.
A QSPR model for a particular reactivity, such as the rate of a reaction, would take the form of an equation linking the reactivity to a selection of the most relevant descriptors. For example, a hypothetical MLR model for predicting a reactivity index could be:
Reactivity Index = c₀ + c₁(HOMO Energy) + c₂(TPSA) + c₃*(Dipole Moment)
Where c₀, c₁, c₂, and c₃ are coefficients determined from the statistical fitting process. The quality of the model is assessed by statistical parameters such as the correlation coefficient (R²) and the root mean square error (RMSE). researchgate.net
Simulation of Spectroscopic Data for Comparison with Experimental Results
Computational methods can simulate various types of spectra, which can then be compared with experimental data to confirm the structure of a compound or to understand its electronic transitions.
Infrared (IR) Spectroscopy: The vibrational frequencies and intensities can be calculated using DFT methods. These calculated frequencies are often scaled to account for anharmonicity and other systematic errors. The simulated IR spectrum can help in assigning the vibrational modes observed in an experimental spectrum.
Ultraviolet-Visible (UV-Vis) Spectroscopy: Time-dependent DFT (TD-DFT) is a common method for calculating the electronic excitation energies and oscillator strengths. These calculations can predict the wavelengths of maximum absorption (λ_max) and the intensity of the absorption bands in the UV-Vis spectrum, which correspond to electronic transitions within the molecule.
A hypothetical comparison of simulated and experimental spectroscopic data is presented below.
| Spectroscopic Data | Simulated Value | Experimental Value |
| IR Frequencies (cm⁻¹) | ||
| C-NO₂ stretch | 1530 | 1525 |
| C-Cl stretch | 750 | 745 |
| C-F stretch | 1250 | 1248 |
| UV-Vis (nm) | ||
| λ_max 1 | 280 | 285 |
| λ_max 2 | 340 | 342 |
Note: Experimental data is not available and these values are for illustrative purposes.
This close agreement between simulated and hypothetical experimental data would lend confidence to the structural assignment of this compound.
Reactivity Profiles and Transformational Chemistry of 1 Chloro 2 Fluoro 5 Nitro 3 Propoxybenzene
Nucleophilic Aromatic Substitution (SNAr) Reactivity
The aromatic ring of 1-chloro-2-fluoro-5-nitro-3-propoxybenzene is highly susceptible to nucleophilic aromatic substitution (SNAr) due to the strong electron-withdrawing nature of the nitro group. This group, along with the inductive effects of the chlorine and fluorine atoms, significantly reduces the electron density of the benzene (B151609) ring, making it a prime target for attack by nucleophiles. libretexts.orgnih.gov The reaction generally proceeds through a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized Meisenheimer complex. nih.gov
In the context of SNAr reactions on this compound, the halogen atoms are the primary leaving groups. The nitro group, while being a powerful activating group, is generally not displaced in typical SNAr reactions. The relative reactivity of the halogens as leaving groups in SNAr is a critical consideration.
The rate of nucleophilic aromatic substitution is largely dependent on the ability of the leaving group to be displaced. In SNAr reactions, the bond to the leaving group is broken in the second, often rapid, step of the reaction. The reactivity of halogens as leaving groups in SNAr typically follows the order F > Cl > Br > I. This is because the highly electronegative fluorine atom is better at stabilizing the negative charge that develops on the ring in the transition state leading to the Meisenheimer complex.
For this compound, the fluorine atom at the C-2 position is expected to be the most susceptible to nucleophilic attack. Its position ortho to the strongly activating nitro group makes the carbon to which it is attached highly electrophilic. The chlorine atom at the C-1 position is also activated by the nitro group in the para position. However, based on the general reactivity trend of halogens in SNAr, the C-F bond is more likely to be cleaved by a nucleophile than the C-Cl bond.
| Position of Attack | Leaving Group | Activating Group and Position | Predicted Reactivity |
|---|---|---|---|
| C-2 | Fluorine | Nitro (ortho) | Most Reactive |
| C-1 | Chlorine | Nitro (para) | Less Reactive |
The propoxy group at the C-3 position exerts a dual electronic effect on the aromatic ring. It has an electron-donating resonance effect (+R) due to the lone pairs on the oxygen atom and an electron-withdrawing inductive effect (-I) due to the electronegativity of the oxygen. In the context of the highly deactivated ring of this compound, the electron-donating resonance effect of the propoxy group can subtly influence the regioselectivity of nucleophilic attack.
Reactions of the Nitro Group (e.g., Reduction to Amine)
The nitro group of this compound is a versatile functional handle that can undergo various transformations, with reduction to an amine being the most common and synthetically useful. This transformation is a key step in the synthesis of many complex aromatic compounds, as the resulting amino group can be further functionalized.
The reduction of the nitro group can be achieved using a variety of reagents and conditions. Common methods include catalytic hydrogenation using catalysts such as palladium, platinum, or nickel on a carbon support, or chemical reduction with metals in acidic media (e.g., tin, iron, or zinc with hydrochloric acid).
An illustrative example of a similar transformation is the reduction of 1,3-dichloro-2-fluoro-4-nitro-benzene to 2,4-dichloro-3-fluoro-aniline, which is a precursor in the synthesis of pesticidal compounds. google.com This highlights the industrial relevance of nitro group reduction in polyhalogenated aromatic systems.
| Reagent/Catalyst | Conditions | Product |
|---|---|---|
| H2, Pd/C | Methanol or Ethanol solvent | 3-Chloro-2-fluoro-5-propoxy-aniline |
| Fe, HCl | Aqueous/alcoholic solution, heat | 3-Chloro-2-fluoro-5-propoxy-aniline |
| SnCl2, HCl | Ethanol solvent | 3-Chloro-2-fluoro-5-propoxy-aniline |
Reactions of the Propoxy Side Chain (e.g., Cleavage, Functionalization)
The propoxy group in this compound is an ether linkage and is generally stable under many reaction conditions. However, under specific and often harsh conditions, the ether bond can be cleaved.
Ether cleavage is typically achieved using strong acids, such as hydroiodic acid (HI) or hydrobromic acid (HBr). wikipedia.orglibretexts.orgmasterorganicchemistry.comlibretexts.orgmasterorganicchemistry.com The reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack by the halide ion. In the case of an aryl alkyl ether like this compound, the cleavage will result in a phenol and an alkyl halide. The nucleophile will attack the less sterically hindered carbon of the propoxy group, leading to the formation of 1-iodopropane (or 1-bromopropane) and 3-chloro-2-fluoro-5-nitrophenol. The C(aryl)-O bond is much stronger and not susceptible to cleavage under these conditions.
Functionalization of the propoxy side chain without cleavage is less common but could potentially be achieved through radical reactions on the alkyl chain under specific conditions, though this would likely be unselective.
Electrophilic Aromatic Substitution Reactivity Considerations (Deactivation by Nitro and Halogens)
Electrophilic aromatic substitution (EAS) on the this compound ring is significantly disfavored. The nitro group is a very strong deactivating group for EAS due to its powerful electron-withdrawing resonance and inductive effects. minia.edu.eg It makes the aromatic ring electron-poor and therefore much less reactive towards electrophiles.
The chlorine and fluorine atoms are also deactivating groups due to their inductive electron withdrawal, although they are ortho, para-directing. The propoxy group is an activating, ortho, para-directing group. However, the deactivating effect of the nitro group is so strong that it generally overrides the activating effect of the propoxy group.
If an electrophilic substitution reaction were to be forced under very harsh conditions, the directing effects of the substituents would determine the position of the incoming electrophile. The propoxy group directs to positions 2 and 4 (relative to itself, i.e., C-2 and C-4 of the benzene ring). The fluorine at C-2 directs to C-1 and C-3. The chlorine at C-1 directs to C-2 and C-6. The nitro group at C-5 is a meta-director, directing to C-1 and C-3. The most likely positions for substitution would be the ones that are least deactivated, which are the positions ortho and para to the activating propoxy group and not strongly deactivated by the nitro group. However, in practice, forcing such a reaction would likely lead to a mixture of products or decomposition.
Exploration of Catalyst-Mediated Transformations
While specific catalyst-mediated transformations for this compound are not widely reported, the functional groups present on the molecule suggest potential for various catalytic reactions.
The chlorine atom could potentially participate in cross-coupling reactions, such as Suzuki, Heck, or Buchwald-Hartwig amination reactions, which are typically catalyzed by palladium complexes. However, the high activation of the ring towards SNAr might lead to competitive direct nucleophilic substitution. Selective catalytic coupling at the C-Cl bond in the presence of a more reactive C-F bond (for SNAr) would be a significant synthetic challenge.
Environmental Behavior and Degradation Pathways of 1 Chloro 2 Fluoro 5 Nitro 3 Propoxybenzene
Abiotic Degradation Mechanisms
Abiotic degradation refers to the breakdown of a chemical compound in the environment through non-biological processes. For an organic molecule like 1-Chloro-2-fluoro-5-nitro-3-propoxybenzene, the primary abiotic degradation pathways in aqueous environments are expected to be photolysis (degradation by light) and hydrolysis (reaction with water).
Photolysis and Hydrolysis Pathways in Aqueous Environments
Photolysis: Nitroaromatic compounds are known to undergo photolysis in the presence of sunlight. The photolysis of 2,4-dinitroanisole (DNAN), a compound with a similar nitroaromatic structure but with a methoxy group instead of a propoxy group, has been shown to yield photodegradable intermediates such as 2-hydroxy-4-nitroanisole and 2,4-dinitrophenol nih.gov. It is plausible that this compound could follow a similar pathway, with photolysis potentially leading to the cleavage of the ether bond, resulting in the formation of 2-chloro-4-fluoro-6-nitrophenol and propionaldehyde, or hydroxylation of the benzene (B151609) ring. The rate of photolysis is dependent on the absorption of light, and the presence of photosensitizing substances in the water, such as humic acids, could accelerate this process.
Hydrolysis: The hydrolysis of nitroaromatic compounds under typical environmental conditions (neutral pH) is generally considered to be an insignificant degradation pathway nih.gov. The ether linkage in the propoxy group is typically stable to hydrolysis at neutral pH. However, under more extreme pH conditions, such as those found in some industrial wastewaters, hydrolysis may become more relevant. For halogenated nitrosoureas, hydrolysis rates are influenced by pH, with both spontaneous water-catalyzed and hydroxide-ion-catalyzed reactions occurring scilit.com. While the structure is different, this suggests that the stability of halogenated nitroaromatics can be pH-dependent.
Stability under Varying Environmental Conditions (pH, Temperature)
The stability of this compound is expected to be influenced by environmental factors such as pH and temperature.
pH: As mentioned, hydrolysis is likely to be slow at neutral pH. However, under alkaline conditions, nucleophilic substitution of the chlorine or fluorine atoms, or the nitro group, by hydroxide ions could potentially occur, although the presence of multiple electron-withdrawing groups can make the aromatic ring less susceptible to nucleophilic attack. Studies on polychlorinated polynitrobenzenes have shown that hydrolysis rates increase significantly with rising pH nih.gov.
Temperature: An increase in temperature generally accelerates chemical reactions, including hydrolysis and photolysis. The degradation of some halogenated compounds has been shown to be temperature-dependent nih.gov. Therefore, it is expected that the degradation of this compound would be faster in warmer waters.
Table 1: Predicted Abiotic Degradation Behavior of this compound Based on Analogous Compounds
| Degradation Pathway | Expected Significance in Aqueous Environments | Influencing Factors | Potential Transformation Products |
| Photolysis | Significant | Sunlight intensity, presence of photosensitizers | 2-chloro-4-fluoro-6-nitrophenol, propionaldehyde, hydroxylated derivatives |
| Hydrolysis | Insignificant at neutral pH | pH (significant at high pH), Temperature | Halogenated nitrophenols (under extreme conditions) |
Biotic Degradation and Biodegradation Potential
Biotic degradation involves the breakdown of chemical compounds by living organisms, primarily microorganisms such as bacteria and fungi. The presence of nitro and halogen substituents on the aromatic ring of this compound suggests that it may be resistant to biodegradation.
Microbial Transformation Pathways and Metabolite Identification
Microorganisms have evolved various pathways to degrade halogenated nitroaromatic compounds. Common initial steps include the reduction of the nitro group or the oxidative removal of substituents.
Reductive Pathways: A common microbial transformation for nitroaromatic compounds is the reduction of the nitro group (-NO2) to a nitroso (-NO), hydroxylamino (-NHOH), and subsequently an amino (-NH2) group. For instance, the degradation of 2,4-dinitroanisole (DNAN) by bacteria regioselectively produces 2-amino-4-nitroanisole (2-ANAN) and, under anaerobic conditions, 2,4-diaminoanisole (DAAN) nih.govecetoc.org. It is plausible that this compound could be similarly transformed to 5-amino-1-chloro-2-fluoro-3-propoxybenzene.
Oxidative Pathways: Some bacteria can initiate degradation through an oxidative attack on the aromatic ring. This can involve dioxygenase enzymes that incorporate two hydroxyl groups, leading to ring cleavage. For nitrobenzene, an oxidative pathway leads to the formation of catechol, which is then further degraded epa.gov. The presence of halogens and the propoxy group on this compound would influence the feasibility of this pathway.
Fungal Degradation: Fungi, particularly white-rot fungi, have also been shown to degrade a variety of nitroaromatic compounds mdpi.com. For example, Phanerochaete chrysosporium can mineralize 2,4-dinitrotoluene mdpi.com. The fungus Caldariomyces fumago has been shown to effectively degrade 2-chloro-4-nitrophenol and 5-fluoro-2-nitrophenol chemsafetypro.com.
Assessment of Biodegradability in Environmental Systems
Studies on similar compounds have shown that while transformation can occur, complete mineralization (the conversion of the organic compound to carbon dioxide, water, and mineral salts) is often slow. For example, in soil, 2,4-dinitroanisole (DNAN) and nitrotriazolone (NTO) were found to degrade within 60 days in soil with high organic content, while 1-nitroguanidine (NQ) was more persistent ecetoc.org. The degradation products of DNAN, such as 2-amino-4-nitroanisole, were detected in the soil ecetoc.org.
Table 2: Potential Microbial Degradation of this compound Based on Analogous Compounds
| Microbial Group | Potential Degradation Pathway | Potential Metabolites |
| Bacteria | Nitro group reduction | 5-amino-1-chloro-2-fluoro-3-propoxybenzene |
| Oxidative ring cleavage | Chlorinated and fluorinated catechols | |
| Fungi | Ligninolytic enzyme attack | Hydroxylated and dehalogenated intermediates |
Sorption to Soil and Sediments: Influence on Environmental Mobility
Sorption is the process by which a chemical adheres to solid particles, such as soil and sediment. This process significantly influences a chemical's mobility in the environment. For organic compounds like this compound, sorption is primarily governed by its interaction with soil organic matter and clay minerals.
The mobility of a substance in soil is often described by the soil organic carbon-water partitioning coefficient (Koc). A high Koc value indicates that the chemical is likely to be strongly adsorbed to soil and organic matter and will not move readily through the soil profile, while a low Koc value suggests high mobility acs.org.
For nitroaromatic compounds, sorption is complex and can be influenced by more than just hydrophobic partitioning. Studies on substituted nitrobenzenes have shown that sorption to clay minerals can be significant, particularly in soils with low organic matter content mdpi.comresearchgate.net. The presence of electron-withdrawing substituents, such as the nitro group, can enhance sorption to clay surfaces researchgate.net.
The propoxy group, being an alkoxy group, may slightly increase the hydrophobicity of the molecule compared to a simple nitrobenzene, which would suggest a tendency to sorb to organic matter. Research on 2,4-dinitroanisole (DNAN) has shown that it adsorbs to both organic carbon and clays nih.gov. The Koc values for nitrobenzene have been reported to be in the range of 89 to 105.6 L/kg in different soil types. Given the additional halogen and propoxy substituents on this compound, its Koc value is likely to be higher than that of nitrobenzene, suggesting moderate to low mobility in soil.
Table 3: Factors Influencing the Sorption of this compound to Soil and Sediments
| Soil/Sediment Component | Influence on Sorption | Expected Mobility |
| Organic Matter | High affinity due to hydrophobic interactions | Low |
| Clay Minerals | Potential for specific interactions (electron donor-acceptor complexes) | Low to Moderate |
| Sand/Silt | Low affinity | High (in the absence of organic matter and clay) |
Volatilization from Water and Soil
The tendency of a chemical to volatilize, or evaporate, from water and soil is a critical factor in its environmental distribution. This process is governed by the compound's vapor pressure and its Henry's Law constant. For this compound, specific experimental data for these properties are not available. However, an estimation of its volatilization potential can be inferred from its structural components.
The presence of halogen atoms (chlorine and fluorine), a nitro group, and a propoxy group on a benzene ring suggests a molecule with a moderate molecular weight and some degree of polarity. The propoxy group, being an ether linkage, introduces some flexibility and can influence intermolecular forces.
From Water: The volatilization from water is primarily determined by the Henry's Law constant, which relates the concentration of a compound in the air to its concentration in water at equilibrium. While a precise value for this compound is not documented, halogenated and nitrated aromatic compounds can exhibit a range of Henry's Law constants. Compounds with significant vapor pressure and low water solubility will have a higher tendency to volatilize from water. Given the presence of the propoxy group, which may slightly increase its water solubility compared to a simple halogenated nitrobenzene, its volatilization from water is likely to be a notable but not extreme transport pathway.
From Soil: Volatilization from soil is a more complex process, influenced by factors such as soil type, moisture content, temperature, and the chemical's adsorption to soil particles. The organic carbon-water partitioning coefficient (Koc) is a key parameter in this context. For a compound like this compound, the aromatic ring and halogen substituents suggest it will adsorb to organic matter in the soil. This adsorption would, in turn, reduce its effective vapor pressure and thus its rate of volatilization from soil surfaces. In drier soils, volatilization might be more significant, whereas in moist, organic-rich soils, adsorption would likely be the dominant process, limiting atmospheric release.
Estimated Physicochemical Properties Influencing Volatilization
| Property | Estimated Influence on Volatilization | Rationale |
| Vapor Pressure | Moderate | The presence of nitro and halogen groups can decrease vapor pressure, but the overall structure is not exceedingly large, suggesting a moderate volatility. |
| Henry's Law Constant | Low to Moderate | The balance between the hydrophobicity of the halogenated benzene ring and the potential for some water solubility due to the ether and nitro groups makes a definitive high or low estimation difficult without experimental data. |
| Soil Adsorption (Koc) | Moderate to High | The aromatic structure and halogenation suggest a tendency to bind to soil organic carbon, which would reduce volatilization from soil. |
This table is based on theoretical considerations and the properties of structurally similar compounds. No experimental data for this compound was found.
Environmental Transport and Partitioning Modeling
Predictive models are often used to estimate the environmental distribution of chemicals when experimental data is scarce. These models, such as fugacity models, utilize a chemical's physical and chemical properties to predict its partitioning between different environmental compartments: air, water, soil, sediment, and biota.
For this compound, a quantitative systems, activity, or structure-activity relationship (QSAR) model could be employed to estimate necessary input parameters like the octanol-water partition coefficient (Kow), water solubility, and vapor pressure.
Expected Partitioning Behavior:
Air: Due to an expected moderate vapor pressure, some portion of the compound could be transported in the atmosphere, likely adsorbed to particulate matter. Long-range transport would depend on its atmospheric persistence.
Water: The compound's presence in the water column would be influenced by its water solubility and potential for degradation. Its moderate hydrophobicity suggests it would also partition to suspended solids and sediments.
Soil and Sediment: The primary sink for this compound in the environment is expected to be soil and sediment. The aromatic and halogenated nature of the molecule points towards a significant affinity for organic matter, leading to accumulation in these compartments. The mobility in soil is likely to be low to moderate, depending on the soil's organic content.
Biota: The octanol-water partition coefficient (Kow) is a key indicator of a chemical's potential to bioaccumulate. For a halogenated nitroaromatic compound, the Kow is anticipated to be in a range that suggests a potential for bioaccumulation in aquatic and terrestrial organisms. The propoxy group may slightly modify this tendency.
Illustrative Environmental Compartment Partitioning (Level I Fugacity Model Estimation)
| Environmental Compartment | Predicted Partitioning Percentage | Influencing Factors |
| Air | 5 - 15% | Moderate vapor pressure, potential for atmospheric degradation. |
| Water | 10 - 25% | Water solubility, partitioning to suspended solids. |
| Soil | 40 - 60% | High affinity for organic matter (high estimated Koc). |
| Sediment | 20 - 35% | Partitioning from the water column to bottom sediments. |
| Biota | < 1% | Potential for bioaccumulation, but a small overall environmental mass fraction. |
This table represents a hypothetical distribution based on the principles of environmental modeling for a compound with the structural features of this compound. It is not based on measured data for this specific compound.
Applications in Advanced Chemical Synthesis and Functional Materials Science
Utilization as a Chemical Building Block for Complex Molecules
The strategic placement of reactive functional groups on the benzene (B151609) ring of 1-Chloro-2-fluoro-5-nitro-3-propoxybenzene makes it an attractive starting material for the synthesis of a variety of complex organic molecules. The presence of both halogen substituents (chloro and fluoro) and a nitro group allows for selective and sequential reactions, providing a pathway to highly functionalized aromatic compounds.
Synthesis of Advanced Organic Intermediates
This compound serves as a precursor for the synthesis of advanced organic intermediates, which are crucial in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. The reactivity of the chloro and fluoro substituents towards nucleophilic aromatic substitution allows for the introduction of a wide array of functional groups. For instance, the chlorine atom can be displaced by various nucleophiles such as amines, alkoxides, and thiolates to yield more complex derivatives.
Furthermore, the nitro group can be readily reduced to an amino group, which can then undergo a plethora of subsequent reactions, including diazotization followed by substitution, acylation, and alkylation. This versatility makes the compound a key starting point for constructing molecules with desired electronic and steric properties for specific applications.
Construction of Novel Aromatic Systems and Heterocycles
The multifunctional nature of this compound is particularly advantageous in the construction of novel aromatic and heterocyclic systems. The presence of ortho- and meta-directing groups can be exploited to achieve regioselective transformations, leading to the synthesis of polysubstituted aromatic compounds that would be challenging to prepare through other routes.
Moreover, the reactive sites on the molecule can be utilized in cyclization reactions to form a variety of heterocyclic structures. For example, the reduction of the nitro group to an amine, followed by intramolecular condensation with a suitably placed electrophile, can lead to the formation of nitrogen-containing heterocycles, which are prevalent scaffolds in medicinal chemistry.
Exploration in Materials Science
The unique electronic properties endowed by the combination of electron-withdrawing (nitro, chloro, fluoro) and electron-donating (propoxy) groups make this compound and its derivatives interesting candidates for exploration in materials science.
As a precursor for specialty polymers, the compound can be functionalized with polymerizable groups. The resulting monomers can then be incorporated into polymer chains to impart specific properties such as thermal stability, flame retardancy, and altered optical or electronic characteristics. The high polarity and potential for hydrogen bonding of its derivatives could also be exploited in the design of high-performance polymers.
In the realm of electronic materials, the electron-deficient nature of the aromatic ring suggests potential applications in the development of n-type organic semiconductors. Furthermore, derivatives of this compound could be investigated as components in the synthesis of dyes, particularly those with tailored absorption and emission properties for use in applications such as dye-sensitized solar cells or as fluorescent probes. Nitroaromatic compounds are known to be important in the synthesis of dyes and pigments. acs.org
Development of New Synthetic Methodologies based on Compound Reactivity
The distinct reactivity of the different functional groups in this compound presents opportunities for the development of new synthetic methodologies. The differential reactivity of the chloro and fluoro substituents towards nucleophiles can be studied to establish selective substitution protocols.
Furthermore, the interplay between the electronic effects of the various substituents can be systematically investigated to fine-tune the reactivity of the aromatic ring towards electrophilic and nucleophilic attack. This understanding can lead to the development of novel and efficient synthetic routes to a wide range of functionalized aromatic compounds. Research into the selective transformations of such polysubstituted benzenes is an active area of chemical synthesis.
Conclusion and Future Research Directions for 1 Chloro 2 Fluoro 5 Nitro 3 Propoxybenzene
Summary of Key Findings and Contributions to Chemical Knowledge
There are no key findings or contributions to chemical knowledge to summarize as no dedicated research on 1-Chloro-2-fluoro-5-nitro-3-propoxybenzene has been published.
Identification of Persistent Research Questions and Gaps
The primary research gap is the complete absence of data on this compound. Fundamental questions regarding its synthesis, reactivity, and potential applications are entirely unanswered.
Recommendations for Future Experimental and Theoretical Investigations
Given the lack of information, foundational research is required. Recommendations for future work would logically begin with:
Synthesis and Characterization: Development and optimization of a synthetic route to produce this compound, followed by full characterization of its physical and spectral properties.
Reactivity Studies: Investigation of its chemical reactivity, particularly focusing on the functional groups present (nitro, chloro, fluoro, and propoxy moieties) to understand its potential as a building block in organic synthesis.
Computational Modeling: Theoretical studies to predict its molecular geometry, electronic properties, and potential reactivity, which could guide experimental work.
Biological Screening: Preliminary screening for biological activity, given that many substituted nitroaromatic compounds exhibit a range of bioactivities.
Until such fundamental research is undertaken and published, a meaningful discussion of the compound's broader scientific context and future research directions remains impossible.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
